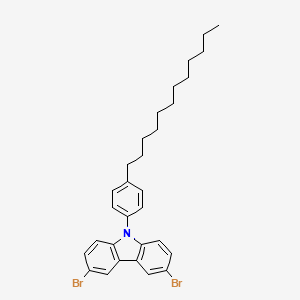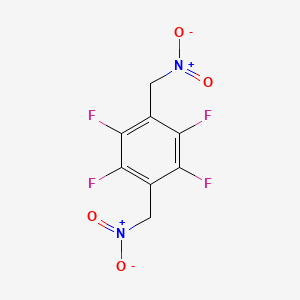
1,2,4,5-Tetrafluoro-3,6-bis(nitromethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4,5-Tetrafluoro-3,6-bis(nitromethyl)benzene: is an aromatic compound characterized by the presence of four fluorine atoms and two nitromethyl groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,2,4,5-Tetrafluoro-3,6-bis(nitromethyl)benzene can be synthesized through the reaction of 1,2,4,5-tetrafluorobenzene with nitromethane in the presence of a strong base such as sodium methoxide. The reaction typically occurs under mild conditions, with the base facilitating the substitution of hydrogen atoms on the benzene ring with nitromethyl groups .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis process can be scaled up using standard organic synthesis techniques. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: 1,2,4,5-Tetrafluoro-3,6-bis(nitromethyl)benzene undergoes various chemical reactions, including:
Oxidation: The nitromethyl groups can be oxidized to form nitrobenzene derivatives.
Reduction: The nitromethyl groups can be reduced to aminomethyl groups, resulting in the formation of aminomethylbenzene derivatives.
Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a strong base like sodium hydride.
Major Products Formed:
Oxidation: Nitrobenzene derivatives.
Reduction: Aminomethylbenzene derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,2,4,5-Tetrafluoro-3,6-bis(nitromethyl)benzene has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials and pharmaceuticals.
Medicine: Research into its potential as a precursor for the synthesis of biologically active compounds with antimicrobial or anticancer properties.
Mécanisme D'action
The mechanism by which 1,2,4,5-tetrafluoro-3,6-bis(nitromethyl)benzene exerts its effects is primarily through its interactions with various molecular targets. The nitromethyl groups can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The fluorine atoms enhance the compound’s electron-withdrawing properties, making it more reactive towards nucleophiles and electrophiles .
Comparaison Avec Des Composés Similaires
- 1,2,4,5-Tetrafluoro-3-iodo-6-methylbenzene
- 1,2,4,5-Tetrafluoro-3,6-bis(methoxymethyl)benzene
- 2,3,5,6-Tetrafluoro-1,4-bis(chloromethyl)benzene
Uniqueness: 1,2,4,5-Tetrafluoro-3,6-bis(nitromethyl)benzene is unique due to the presence of both nitromethyl and fluorine groups on the benzene ring. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
918474-16-5 |
|---|---|
Formule moléculaire |
C8H4F4N2O4 |
Poids moléculaire |
268.12 g/mol |
Nom IUPAC |
1,2,4,5-tetrafluoro-3,6-bis(nitromethyl)benzene |
InChI |
InChI=1S/C8H4F4N2O4/c9-5-3(1-13(15)16)6(10)8(12)4(7(5)11)2-14(17)18/h1-2H2 |
Clé InChI |
VZEHXQVWSYUNHS-UHFFFAOYSA-N |
SMILES canonique |
C(C1=C(C(=C(C(=C1F)F)C[N+](=O)[O-])F)F)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(4-Chlorophenyl)ethyl]-3,3-dimethyl-2,3-dihydro-1H-isoindol-1-one](/img/structure/B12617025.png)
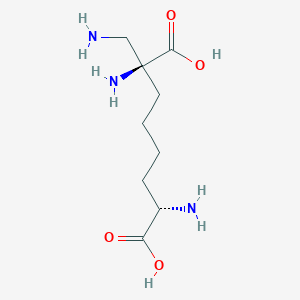
![12-{4-[(E)-(4-Ethynyl-2-methylphenyl)diazenyl]phenoxy}dodecan-1-ol](/img/structure/B12617039.png)
![N-[(2S,3S)-1-hydroxy-3-methylpentan-2-yl]-2-(6'-methyl-8'-oxo-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-7'-yl)acetamide](/img/structure/B12617051.png)
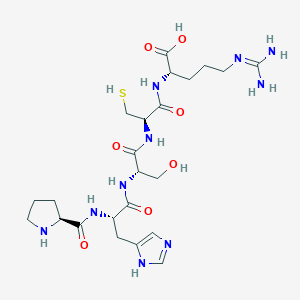


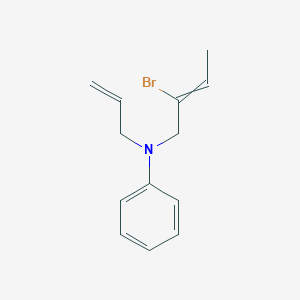
![1,7-Diazaspiro[4.5]decane-7-acetamide, 1-(3-amino-2,5,6-trifluorobenzoyl)-6-oxo-, (5R)-](/img/structure/B12617088.png)
![2-chloro-5-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B12617092.png)
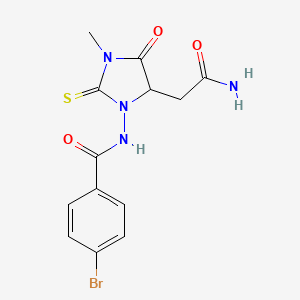
![N-[2-(1-benzothiophen-3-yl)ethyl]-2-iodobenzamide](/img/structure/B12617112.png)
![2-[Cyclopentyl(hydroxy)methylidene]cyclohexane-1,3-dione](/img/structure/B12617113.png)
